7-chloro-4-methoxy-1H-indole
Overview
Description
7-chloro-4-methoxy-1H-indole is a chemical compound with the molecular formula C10H8ClNO3 . It belongs to the class of indole compounds, which are aromatic heterocyclic compounds. Indole compounds have been reported to have diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused to a benzene ring, forming a 2,3-benzopyrrole . The molecule also contains a chlorine atom and a methoxy group attached to the indole ring .Scientific Research Applications
1. Novel Indole Derivatives: Synthesis and Structural Analysis
A study by Tariq et al. (2020) synthesized and characterized novel indole-based derivatives, which showed potential for nonlinear optical (NLO) applications. These derivatives, including 4,6-dimethoxy-2,3-diphenyl-1H-indole and related compounds, were analyzed using spectroscopic techniques and density functional theory (DFT), highlighting their potential in high-tech applications such as NLO properties (Tariq et al., 2020).
2. Heterocyclic Quinones and Synthesis
Helissey et al. (1989) explored the synthesis and cytotoxicity of 11H-indolo[3,2-c]quinoline derivatives. These compounds, including 4-chloro-8-methoxy-11H-indolo[3,2-c]quinoline, were synthesized using Fischer's indole synthesis, showing potential in drug development for their cytotoxic properties (Helissey et al., 1989).
3. Genotoxic Effects of Nitrosated Indole Compounds
A study by Tiedink et al. (1991) investigated the genotoxic effects of nitrosated indole compounds, including 4-chloro-methoxyindole. This research provided insights into the mutagenic and tumor-promoting potential of these compounds, emphasizing the importance of understanding their interactions at a molecular level (Tiedink et al., 1991).
4. Discovery of Antiproliferative Agents
Romagnoli et al. (2009) identified 8-methoxypyrazino[1,2-a]indole as a potent antiproliferative agent against leukemia cells. This compound, derived from indole, showed selective activity against specific cancer cell lines, providing a basis for the development of targeted anticancer drugs (Romagnoli et al., 2009).
5. Novel Indole Derivative as CysLT1 Antagonist
Chen et al. (2016) discovered a new indole derivative as a potent and selective antagonist for CysLT1, a receptor involved in inflammatory responses. This compound showcases the therapeutic potential of indole derivatives in treating conditions related to inflammation (Chen et al., 2016).
6. Eco-Friendly Biosynthesis of Indigo Derivatives
Namgung et al. (2019) demonstrated the biosynthesis of various indigoids, including chloro and methoxy indoles, using eco-friendly methods. These compounds exhibited novel spectral features and antibacterial activities, highlighting the potential of indole derivatives in diverse applications such as dyes and antibacterial agents (Namgung et al., 2019).
7. Antimitotic Agents and Tubulin Inhibitors
Research by Romagnoli et al. (2008) focused on synthesizing antimitotic agents based on the indole nucleus. They identified 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole as a potent agent targeting tubulin, showcasing the significance of indole derivatives in cancer treatment (Romagnoli et al., 2008).
Future Directions
Indole derivatives, including 7-chloro-4-methoxy-1H-indole, have shown promise in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . Future research may focus on exploring these compounds as potential therapeutic agents for various diseases, including tuberculosis . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Mechanism of Action
Target of Action
7-Chloro-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
7-chloro-4-methoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAKECTWOHCOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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